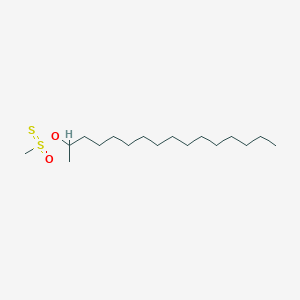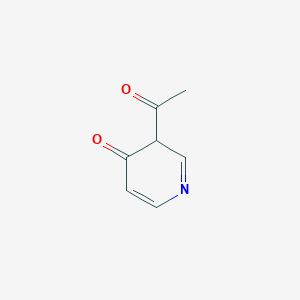
(1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: is a synthetic cannabinoid, often referred to by its common name, XLR-11. This compound is part of a class of synthetic cannabinoids that mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component in cannabis. XLR-11 is known for its potent psychoactive effects and has been widely used in herbal smoking mixtures marketed as "legal highs" .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of XLR-11 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of XLR-11 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: XLR-11 undergoes various chemical reactions, including:
Oxidation: XLR-11 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert XLR-11 to its corresponding alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the fluoropentyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of XLR-11 .
科学研究应用
XLR-11 has been extensively studied for its effects on the endocannabinoid system. It is used as a research tool to investigate the pharmacological properties of synthetic cannabinoids and their interactions with cannabinoid receptors CB1 and CB2. Additionally, XLR-11 is used in forensic toxicology to develop analytical methods for detecting synthetic cannabinoids in biological samples .
作用机制
XLR-11 exerts its effects by binding to cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This binding leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release. The psychoactive effects of XLR-11 are primarily mediated through the CB1 receptor, which is abundant in the central nervous system .
相似化合物的比较
UR-144: Similar in structure but lacks the fluorine atom on the pentyl chain.
AM-2201: Contains a different substituent on the indole ring.
JWH-018: Another synthetic cannabinoid with a different chemical structure.
Uniqueness: XLR-11 is unique due to its fluorinated pentyl chain, which enhances its binding affinity to cannabinoid receptors and increases its potency compared to other synthetic cannabinoids .
属性
分子式 |
C22H30FNO |
|---|---|
分子量 |
343.5 g/mol |
IUPAC 名称 |
[1-(5-fluoropentyl)-2-methylindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C22H30FNO/c1-15-18(19(25)20-21(2,3)22(20,4)5)16-11-7-8-12-17(16)24(15)14-10-6-9-13-23/h7-8,11-12,20H,6,9-10,13-14H2,1-5H3 |
InChI 键 |
SVBIXYNVVDXJGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1CCCCCF)C(=O)C3C(C3(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B12352695.png)

![3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt](/img/structure/B12352710.png)
![4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12352719.png)
![1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12352735.png)
![6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole](/img/structure/B12352749.png)


![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)


![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)

